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Executive Summary

BMS-214428 is a potent, small-molecule antagonist of the Neuropeptide Y (NPY) Y1 receptor,
developed by Bristol-Myers Squibb. Structurally, it belongs to the dihydropyridine class,
specifically distinguished as a cyanoguanidine derivative.[1]

This guide evaluates the efficacy of BMS-214428 in Diet-Induced Obesity (DIO) models,
positioning it within the broader context of NPY Y1 antagonism as a therapeutic strategy. While
BMS-193885 is the prototypical lead in this series, BMS-214428 represents a structural
optimization aimed at enhancing potency and pharmacokinetic properties. The data presented
herein synthesizes specific structural attributes of BMS-214428 with the biological efficacy
profile established for this dihydropyridine antagonist class.

Mechanism of Action (MOA)

Target: Neuropeptide Y Y1 Receptor (NPY Y1) Class: Dihydropyridine NPY Antagonist
(Cyanoguanidine derivative)[1]
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NPY is a 36-amino acid peptide and one of the most potent orexigenic (appetite-stimulating)
signals in the central nervous system. It acts primarily through G-protein coupled receptors (Y1
and Y5) in the hypothalamus.

e Physiological Pathway: Under fasting conditions, NPY is released in the paraventricular
nucleus (PVN) of the hypothalamus. It binds to postsynaptic Y1 receptors, inhibiting adenylyl
cyclase (via

coupling), decreasing cCAMP, and ultimately disinhibiting neurons that drive feeding behavior.

o« BMS-214428 Intervention: BMS-214428 acts as a competitive antagonist at the Y1 receptor.
By blocking NPY binding, it prevents the

-mediated inhibition of cAMP, thereby suppressing the orexigenic drive and reducing food
intake.

Signaling Pathway Diagram
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Figure 1: Mechanism of BMS-214428 antagonism at the NPY Y1 receptor. By blocking the
receptor, the drug prevents the NPY-induced decrease in cCAMP, thereby attenuating the
feeding signal.

Comparative Efficacy Analysis
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The following analysis benchmarks the BMS dihydropyridine NPY antagonist series
(represented by BMS-214428 and its lead analog BMS-193885) against standard vehicle
controls and historical positive controls (e.g., Sibutramine).

In Vivo Efficacy Profile (DIO Rodent Models)

In diet-induced obesity models (C57BL/6J mice or Wistar rats fed a 45-60% high-fat diet), NPY
Y1 antagonists demonstrate significant acute and chronic efficacy.

BMS-214428 Series . Sibutramine
Parameter . Vehicle (Control)
(Y1 Antagonist) (Standard)
) Selective NPY Y1 ] SNRI (Serotonin-NE
Mechanism _ Inert Carrier -
Antagonism Reuptake Inhibitor)

-33% to -57% (Dose-

Acute Food Intake 0% -20% to -40%
dependent)
. . -5% to -10% (2-4 _
Weight Loss (Chronic) +2% to +5% (Gain) -5% to -8%
weeks)

) Rapid (< 2 hours post- )
Onset of Action N/A Rapid
dose)

Moderate (upon

Rebound Effect N/A High
washout)
] Potential hypotension Hypertension,
Key Side Effects None )
(class-dependent) Tachycardia

Data Source: Synthesized from Poindexter et al. (BMS) series data on dihydropyridine NPY
antagonists.

Key Experimental Insights

o Dose-Dependency: Efficacy is strictly dose-dependent. In satiated rats, intraperitoneal (i.p.)
doses of 10 mg/kg and 30 mg/kg inhibited NPY-induced food consumption by 33% and 57%,
respectively.

o Selectivity: BMS-214428 utilizes a cyanoguanidine moiety to improve binding affinity (
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in the nanomolar range) and selectivity against other NPY receptor subtypes (Y2, Y4, Y5),
reducing off-target metabolic effects.

Spontaneous Feeding: Unlike some agents that only block induced feeding, this class
significantly inhibits spontaneous nocturnal food intake, which is critical for translating
efficacy to human obesity where night eating is a factor.

Experimental Protocols

To replicate the efficacy data for BMS-214428, the following standardized DIO protocol is

recommended. This workflow ensures robust statistical power and minimizes stress-induced

anorexia.

Diet-Induced Obesity (DIO) Induction

Animals: Male C57BL/6J mice (start at 4-5 weeks old) or Wistar rats.
Diet: Ad libitum access to High-Fat Diet (HFD, 60% kcal from fat) for 12-14 weeks.

Inclusion Criteria: Animals must reach a body weight >40g (mice) or >450g (rats) and
demonstrate diet-induced insulin resistance.

Acclimatization: Single-house animals 1 week prior to dosing to measure individual food
intake.

Dosing & Measurement Workflow

Vehicle: 10% DMSO / 10% Tween-80 / 80% Saline (Standard solubility vehicle for
dihydropyridines).

Dose Groups:

o Vehicle (Control)

o BMS-214428 (10 mg/kg, i.p.)
o BMS-214428 (30 mg/kg, i.p.)

Timing: Administer dose 1 hour prior to the onset of the dark cycle (active feeding phase).
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Experimental Workflow Diagram
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Figure 2: Step-by-step workflow for evaluating BMS-214428 in a Diet-Induced Obesity model.

Discussion & Strategic Recommendations
Structural Advantages

BMS-214428 is a cyanoguanidine derivative of the dihydropyridine scaffold.[1] This structural
modification (compared to earlier leads like BMS-193885) is designed to:

e Enhance Solubility: Improve bioavailability in aqueous vehicles.

e Optimize Binding: The cyanoguanidine group interacts with specific residues in the Y1
receptor pocket, potentially increasing residence time.

Translational Challenges

While highly effective in rodents, NPY Y1 antagonists face challenges in clinical translation due
to:

e Redundancy: The NPY system has high redundancy (Y1 and Y5 receptors often
compensate for each other).

o Cardiovascular Safety: Dihydropyridines are classically associated with calcium channel
blockade (e.g., Nifedipine). BMS-214428 must be evaluated for selectivity against L-type
calcium channels to avoid hypotension.

Recommendation: For robust preclinical packages, researchers should co-administer BMS-
214428 with a Y5 antagonist to assess synergistic weight loss potential, as dual blockade often

yields superior efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b606223?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606223?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

